molecular formula C18H24N2O4 B14995266 N-cyclohexyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-cyclohexyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B14995266
M. Wt: 332.4 g/mol
InChI Key: DBDAUGQHSAFNCN-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the reaction of cyclohexylamine with 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride to yield the desired oxazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or oxazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different oxidation states, while substitution reactions can introduce new functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

N-cyclohexyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

    Pharmacology: Research studies explore the compound’s effects on various biological targets and pathways, aiming to understand its mechanism of action and therapeutic potential.

    Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties, such as conductivity or optical activity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylacrylamide: This compound shares a similar core structure but differs in the functional groups attached to the oxazole ring.

    3,4,5-trimethoxyphenyl derivatives: These compounds have similar phenyl ring substitutions and may exhibit comparable biological activities.

Uniqueness

N-cyclohexyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and the resulting biological activities. Its distinct chemical structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

N-cyclohexyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H24N2O4/c1-22-15-9-8-12(10-16(15)23-2)14-11-17(24-20-14)18(21)19-13-6-4-3-5-7-13/h8-10,13,17H,3-7,11H2,1-2H3,(H,19,21)

InChI Key

DBDAUGQHSAFNCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)NC3CCCCC3)OC

Origin of Product

United States

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